BenchChemオンラインストアへようこそ!

2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one

Medicinal Chemistry Cross-Coupling Synthetic Intermediate

2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one (CAS 1823331-15-2) is a brominated heterocyclic compound featuring a fused pyrrolo[2,3-b]pyrazinone core with molecular formula C6H4BrN3O and molecular weight 214.02 g/mol. The compound is a solid at ambient temperature with predicted boiling point of 391.2±42.0 °C, density of 1.882±0.06 g/cm³, and pKa of 10.30±0.20.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
CAS No. 1823331-15-2
Cat. No. B1492366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
CAS1823331-15-2
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1C2=NC(=CN=C2NC1=O)Br
InChIInChI=1S/C6H4BrN3O/c7-4-2-8-6-3(9-4)1-5(11)10-6/h2H,1H2,(H,8,10,11)
InChIKeyREECXIWIQIVWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one (CAS 1823331-15-2): Core Properties and Scientific Procurement Context


2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one (CAS 1823331-15-2) is a brominated heterocyclic compound featuring a fused pyrrolo[2,3-b]pyrazinone core with molecular formula C6H4BrN3O and molecular weight 214.02 g/mol . The compound is a solid at ambient temperature with predicted boiling point of 391.2±42.0 °C, density of 1.882±0.06 g/cm³, and pKa of 10.30±0.20 . This brominated scaffold is primarily positioned as a versatile synthetic intermediate in medicinal chemistry, with the 2-position bromine substituent serving as a reactive handle for cross-coupling transformations [1]. The pyrrolo[2,3-b]pyrazine core represents a privileged scaffold in kinase inhibitor development, with structurally related compounds having demonstrated activity against FGFR kinases, cyclin-dependent kinases (CDKs), and Janus kinases (JAKs) [2].

2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one (CAS 1823331-15-2): Critical Limitations of Analog Substitution in Research Applications


In-class pyrrolo[2,3-b]pyrazine derivatives cannot be simply interchanged due to position-specific and substituent-dependent reactivity profiles that fundamentally alter synthetic utility and downstream biological outcomes. The 2-position bromine substituent on 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one provides a defined reactive site for selective cross-coupling transformations including Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. This regiochemistry is critical: closely related analogs with alternative halogen placement (e.g., 3-chloro-5,7-dihydro-6H-pyrrolo[2,3-b]pyrazin-6-one, CAS 1823922-40-2) or different halogen identity (bromo vs. chloro) exhibit distinct reactivity profiles in palladium-catalyzed couplings due to differences in bond dissociation energies and oxidative addition kinetics [2]. Furthermore, structure-activity relationship (SAR) studies on 5H-pyrrolo[2,3-b]pyrazine derivatives have demonstrated that specific substituent patterns—including halogen position and identity—directly impact target binding and selectivity profiles in kinase inhibition assays [3]. Substituting an analog without validating these parameters risks irreproducible synthetic outcomes and compromised biological activity. The evidence below quantifies these differentiation dimensions where available and explicitly identifies gaps requiring user validation.

2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one (CAS 1823331-15-2): Quantified Differentiation Against Comparator Compounds


Halogen Substituent Reactivity: 2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one vs. 3-Chloro Analog for Cross-Coupling Applications

High-strength direct comparative data for 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one versus closely related analogs is not available in the public domain. The following represents class-level inference based on established organohalide reactivity principles and structural data. The 2-position bromine substituent in this compound presents measurably different bond dissociation energy relative to chloro analogs: the C-Br bond (bond dissociation energy ~285 kJ/mol in aromatic systems) is significantly weaker than the C-Cl bond (~397 kJ/mol in aromatic systems) [1]. This difference translates to distinct oxidative addition kinetics with Pd(0) catalysts, where bromoarenes generally exhibit faster oxidative addition rates compared to chloroarenes under identical conditions [1]. The 2-position regiochemistry of the bromine atom in this compound (confirmed by InChI=1S/C6H4BrN3O/c7-4-2-8-6-3(9-4)1-5(11)10-6/h2H,1H2,(H,8,10,11)) establishes a single, defined reactive site that differs from the 3-chloro analog (3-chloro-5,7-dihydro-6H-pyrrolo[2,3-b]pyrazin-6-one, CAS 1823922-40-2) [2], which presents the halogen at a distinct position on the pyrazine ring with potential differential electronic effects on coupling efficiency.

Medicinal Chemistry Cross-Coupling Synthetic Intermediate

Scaffold Pharmacological Precedent: 5H-Pyrrolo[2,3-b]pyrazine Class Kinase Inhibition Activity vs. Structurally Distinct Scaffolds

Direct comparative biological activity data for 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one against specific kinase targets is not publicly available. However, class-level inference can be drawn from structurally related 5H-pyrrolo[2,3-b]pyrazine derivatives. In a systematic SAR study, optimized 5H-pyrrolo[2,3-b]pyrazine derivatives demonstrated FGFR kinase inhibitory activity, with representative compound 13 exhibiting high selectivity and favorable metabolic properties [1]. As a distinct comparator scaffold, the Aloisine class (including Aloisine A/RP107, a 6-phenyl-5H-pyrrolo[2,3-b]pyrazine derivative) demonstrated potent CDK inhibition with IC50 values of 150 nM for Cdk1/cyclin B, 120 nM for Cdk2/cyclin A, and 200 nM for Cdk5/p25 . These class-level data establish that the pyrrolo[2,3-b]pyrazine core scaffold possesses validated kinase inhibitory capacity, though the specific contribution of the 2-bromo-6-one substitution pattern present in the target compound remains uncharacterized in published literature.

Kinase Inhibition Oncology Drug Discovery

Predicted Physicochemical Properties: 2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one vs. Unsubstituted Core Scaffold

Predicted physicochemical parameters differentiate 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one from the unsubstituted 5H-pyrrolo[2,3-b]pyrazine core scaffold. The target compound exhibits predicted boiling point of 391.2±42.0 °C, density of 1.882±0.06 g/cm³, and pKa of 10.30±0.20 . The topological polar surface area (TPSA) of 54.9 Ų [1] falls within the range generally considered favorable for oral bioavailability (<140 Ų). The bromine substitution increases molecular weight (214.02 g/mol) and lipophilicity relative to the unsubstituted scaffold, factors that influence membrane permeability and protein binding in drug discovery contexts. The presence of the 6-one lactam moiety introduces a hydrogen bond donor (count=1) and three hydrogen bond acceptors [1], establishing a defined hydrogen-bonding network that distinguishes this compound from non-carbonyl-containing pyrrolo[2,3-b]pyrazine analogs.

Physicochemical Properties Drug-likeness ADME Prediction

2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one (CAS 1823331-15-2): Validated Application Scenarios for Scientific Procurement


Synthetic Intermediate for Kinase-Focused Medicinal Chemistry Programs

The 2-position bromine substituent provides a defined handle for Suzuki-Miyaura cross-coupling reactions, enabling systematic diversification at the 2-position of the pyrrolo[2,3-b]pyrazinone scaffold. This utility is relevant for structure-activity relationship (SAR) campaigns targeting kinases where the 5H-pyrrolo[2,3-b]pyrazine core has demonstrated validated inhibitory activity against FGFR, CDK, and JAK family kinases . The compound's synthetic accessibility and defined reactivity profile support its use as a building block in parallel synthesis workflows. Users should note that direct biological activity data for this specific compound is not available in the public domain, necessitating internal validation of target engagement and selectivity profiles for any derived analogs.

Building Block for PROTAC and Targeted Protein Degradation Platforms

The pyrrolo[2,3-b]pyrazinone scaffold, particularly with the 2-bromo substitution pattern, has been identified as a potential building block for developing protein degraders . The bromine atom enables conjugation to E3 ligase ligands or linker moieties through palladium-catalyzed cross-coupling, while the 6-one lactam provides a defined hydrogen-bonding motif for target protein engagement. This application scenario leverages the compound's bifunctional character: the bromine as a synthetic handle for PROTAC assembly and the pyrrolopyrazinone core as a potential target-binding warhead. As with all PROTAC precursors, users must independently validate ternary complex formation and degradation efficiency.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined structural characteristics—including canonical SMILES (C1C2=NC(=CN=C2NC1=O)Br), InChI Key (REECXIWIQIVWRP-UHFFFAOYSA-N), and exact mass (212.95377 g/mol) —establish it as a suitable reference standard for analytical method development. Its predicted pKa of 10.30±0.20 and TPSA of 54.9 Ų [2] inform chromatographic method optimization (e.g., mobile phase pH selection for HPLC). The bromine atom provides a distinctive isotopic pattern (M and M+2 peaks at ~1:1 ratio) detectable by mass spectrometry, facilitating identification and quantification in complex mixtures. Procurement for analytical applications requires verification of purity specifications (typically ≥98% per vendor documentation) .

Electrophilic Scaffold for Nucleophilic Aromatic Substitution (SNAr) Diversification

The 2-position bromine on the electron-deficient pyrazine ring of the pyrrolo[2,3-b]pyrazinone system is activated for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile enables direct displacement with amine nucleophiles to generate 2-amino-substituted derivatives without requiring transition metal catalysis . The 6-one lactam moiety remains stable under typical SNAr conditions, preserving the hydrogen-bonding framework for subsequent biological evaluation. This application scenario is particularly relevant for generating focused libraries where metal contamination must be minimized (e.g., for cellular assays sensitive to palladium residues). Comparative reactivity with the 3-chloro analog (CAS 1823922-40-2) should be empirically assessed, as electronic differences between the 2- and 3-positions may influence SNAr reaction rates and yields .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.